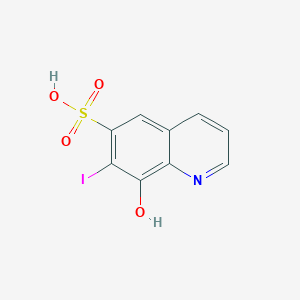

8-Hydroxy-7-iodoquinoline-6-sulfonic acid

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

292644-23-6 |

|---|---|

Molecular Formula |

C9H6INO4S |

Molecular Weight |

351.12 g/mol |

IUPAC Name |

8-hydroxy-7-iodoquinoline-6-sulfonic acid |

InChI |

InChI=1S/C9H6INO4S/c10-7-6(16(13,14)15)4-5-2-1-3-11-8(5)9(7)12/h1-4,12H,(H,13,14,15) |

InChI Key |

ZMUMAXFIUNXXFP-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=CC(=C(C(=C2N=C1)O)I)S(=O)(=O)O |

Origin of Product |

United States |

Synthetic Strategies and Methodologies for 8 Hydroxy 7 Iodoquinoline 6 Sulfonic Acid

Established Synthetic Pathways to Substituted 8-Hydroxyquinoline (B1678124) Systems

The foundational step in the synthesis of 8-Hydroxy-7-iodoquinoline-6-sulfonic acid is the construction of the 8-hydroxyquinoline core. Two classical and versatile methods, the Skraup and Friedländer syntheses, are paramount in this regard.

Skraup and Friedländer Methodologies in Quinoline (B57606) Core Synthesis

The Skraup synthesis is a robust method for quinoline synthesis, typically involving the reaction of an aniline (B41778) with glycerol (B35011), sulfuric acid, and an oxidizing agent. wikipedia.org For the synthesis of an 8-hydroxyquinoline derivative, o-aminophenol would serve as the aniline precursor. The reaction proceeds through the dehydration of glycerol to acrolein, followed by a Michael addition of the aniline, and subsequent cyclization and oxidation to form the quinoline ring. google.comchemicalbook.com A modified Skraup reaction has been shown to reduce the characteristic violence of the reaction and significantly increase the yield of quinoline and its substituted derivatives, making it a viable option for commercial-scale production. cdnsciencepub.com

The Friedländer synthesis , conversely, involves the condensation of a 2-aminobenzaldehyde (B1207257) or a 2-aminoketone with a compound containing a reactive α-methylene group (e.g., a ketone or aldehyde). wikipedia.orgnih.gov This method offers a more convergent approach to substituted quinolines. For the synthesis of an 8-hydroxyquinoline derivative, 2-amino-3-hydroxybenzaldehyde (B7904644) or a related precursor would be required. The reaction is typically catalyzed by acids or bases and can be optimized through various catalytic approaches, including the use of ionic liquids, metal-organic frameworks, and nanocatalysts to improve efficiency and environmental sustainability. nih.gov

| Synthesis Method | Starting Materials | Key Features |

| Skraup Synthesis | Aniline (or substituted aniline like o-aminophenol), Glycerol, Sulfuric Acid, Oxidizing Agent | One-pot reaction, suitable for large-scale synthesis, can be highly exothermic. wikipedia.orggoogle.comcdnsciencepub.com |

| Friedländer Synthesis | 2-Aminobenzaldehyde/ketone, Compound with α-methylene group | Convergent, milder conditions possible, wide range of catalysts can be employed. wikipedia.orgnih.gov |

Specific Techniques for Regioselective Iodination in the Quinoline Ring System

The introduction of an iodine atom onto the quinoline ring can be achieved through various iodination methods. Direct iodination of 8-hydroxyquinoline often leads to a mixture of products, with substitution occurring at the 5- and 7-positions due to the directing effect of the hydroxyl group.

Kinetic studies on the iodination of 8-hydroxyquinoline suggest a reaction mechanism involving the oxinate anion and molecular iodine, proceeding through a cyclohexadienone intermediate. rsc.org To achieve regioselectivity at the 7-position, the 5-position might need to be blocked, or specific reaction conditions that favor 7-iodination would be necessary. One approach could be the prior sulfonation of the 8-hydroxyquinoline, as the presence of a sulfonic acid group can influence the regioselectivity of subsequent electrophilic substitutions.

Sulfonation Protocols and Positional Control of the Sulfonic Acid Group

Sulfonation of 8-hydroxyquinoline typically occurs at the 5-position due to the strong directing effect of the hydroxyl group. To achieve sulfonation at the 6-position, a multi-step strategy is likely required. One plausible, though not explicitly documented for this specific compound, pathway could involve the nitration of a protected 8-hydroxyquinoline derivative, followed by reduction of the nitro group to an amino group, and then a Sandmeyer-type reaction to introduce the sulfonic acid group. The initial nitration step's regioselectivity would be critical.

Alternatively, starting with a pre-functionalized aniline in a Skraup or Friedländer synthesis could provide a more direct route to the desired substitution pattern. For instance, using 2-amino-4-sulfonic acid phenol (B47542) as a starting material in a Skraup-type reaction could potentially lead to the formation of 8-hydroxyquinoline-6-sulfonic acid.

Convergent and Divergent Synthetic Approaches for the Compound

Convergent synthesis for this compound would involve the synthesis of two or more complex fragments that are then joined together in the final stages. For instance, a pre-functionalized benzene (B151609) ring containing the hydroxyl and sulfonic acid groups in the correct orientation could be condensed with a three-carbon unit to form the quinoline ring, followed by iodination.

Divergent synthesis would start from a common intermediate, such as 8-hydroxyquinoline-6-sulfonic acid, which is then subjected to different reactions to create a library of compounds, one of which would be the target 7-iodo derivative. organic-chemistry.orgorganic-chemistry.org This approach is particularly useful in medicinal chemistry for generating a range of related structures for biological screening. Recent advancements have explored photocatalytic methods to generate imine radicals from a singular substrate, leading to different polysubstituted quinolines by altering the reaction conditions, showcasing the potential of divergent strategies. organic-chemistry.org

Optimization of Reaction Conditions, Yield, and Purity in Laboratory Synthesis

Optimizing the synthesis of this compound involves careful control of several parameters to maximize the yield and purity of the final product.

Reaction Conditions:

Temperature: Both the Skraup and Friedländer reactions are sensitive to temperature. The Skraup reaction is often exothermic, and controlling the temperature is crucial to prevent side reactions and ensure safety. cdnsciencepub.com

Catalyst: In the Friedländer synthesis, the choice of catalyst can significantly impact the reaction rate and yield. nih.gov For sulfonation and iodination, the concentration of the acid and the nature of the iodinating agent are key variables.

Solvent: The choice of solvent can influence the solubility of reactants and intermediates, affecting the reaction rate and product distribution.

Yield and Purity:

Stoichiometry of Reactants: The molar ratios of the starting materials in the quinoline core synthesis and subsequent functionalization steps must be carefully controlled to favor the desired product and minimize the formation of byproducts.

Purification Techniques: The final product, being a sulfonic acid, is likely to be a water-soluble solid. Purification would typically involve recrystallization from a suitable solvent or the use of chromatographic techniques. A patent for the purification of a quinoline crude product suggests dissolving the crude material in a chloralkane solvent, followed by cooling, filtration, and concentration of the filtrate to obtain the purified product. google.com For sulfonic acids, purification might also involve the formation of a salt, recrystallization, and subsequent acidification.

Considerations of Green Chemistry Principles in Synthetic Route Design

The design of a greener synthesis for this compound would involve a critical evaluation of each step of the proposed pathway.

Use of Greener Solvents and Reagents: A major focus of green chemistry is the replacement of hazardous solvents and reagents with more environmentally benign alternatives. tandfonline.comdergipark.org.tr

Solvents: Traditional quinoline syntheses often utilize volatile and toxic organic solvents. The use of water, ethanol, or other bio-based solvents is a key green alternative. tandfonline.comresearchgate.net For instance, exploring aqueous conditions for the sulfonation or iodination steps could drastically reduce the environmental impact.

Catalysts: The use of solid acid catalysts, such as zeolites or sulfonic acid-functionalized resins, could replace corrosive and difficult-to-recycle liquid acids like fuming sulfuric acid in the sulfonation step. dergipark.org.tr These solid catalysts are often more selective, easier to separate from the reaction mixture, and can be regenerated and reused.

Reagents: The reduction of the nitro group often employs stoichiometric amounts of metals that result in toxic metal waste. Catalytic hydrogenation, using a recyclable catalyst like palladium on carbon, offers a much cleaner alternative.

Energy Efficiency: Many of the classical reactions in quinoline synthesis require high temperatures and prolonged reaction times. nih.gov The use of microwave irradiation or ultrasound-assisted synthesis can often accelerate reaction rates, leading to shorter reaction times and reduced energy consumption. ijcea.orgresearchgate.net For example, microwave-assisted sulfonation or iodination could potentially be performed more efficiently and with higher yields.

| Green Chemistry Principle | Application in the Synthesis of this compound |

| Prevention of Waste | Designing one-pot or tandem reactions to minimize intermediate waste. |

| Atom Economy | Optimizing reactions to maximize the incorporation of starting materials into the final product. |

| Less Hazardous Chemical Synthesis | Replacing hazardous reagents like fuming sulfuric acid with solid acid catalysts. |

| Designing Safer Chemicals | Not directly applicable to the synthesis of a specific target molecule, but focuses on the properties of the final product. |

| Safer Solvents and Auxiliaries | Utilizing water, ethanol, or other green solvents instead of volatile organic compounds. tandfonline.comresearchgate.net |

| Design for Energy Efficiency | Employing microwave or ultrasound-assisted synthesis to reduce reaction times and energy input. researchgate.net |

| Use of Renewable Feedstocks | Exploring the synthesis of the quinoline core from bio-based starting materials. |

| Reduce Derivatives | Avoiding unnecessary protection and deprotection steps. |

| Catalysis | Using recyclable and highly selective catalysts, such as solid acids or hydrogenation catalysts. dergipark.org.tr |

| Design for Degradation | Not directly applicable to the synthesis but to the lifecycle of the compound. |

| Real-time Analysis for Pollution Prevention | Implementing in-process monitoring to control and minimize byproduct formation. |

| Inherently Safer Chemistry for Accident Prevention | Choosing reagents and conditions that minimize the risk of explosions, fires, and chemical releases. |

By systematically applying these green chemistry principles, the synthesis of this compound can be redesigned to be more sustainable and environmentally responsible, aligning with the modern imperatives of the chemical industry.

Molecular Structure and Advanced Spectroscopic Characterization of 8 Hydroxy 7 Iodoquinoline 6 Sulfonic Acid

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Detailed high-resolution NMR (¹H NMR, ¹³C NMR) data, including chemical shifts (δ), coupling constants (J), and correlation spectra (e.g., COSY, HSQC, HMBC) for 8-Hydroxy-7-iodoquinoline-6-sulfonic acid, are not extensively reported in peer-reviewed scientific literature. Such data would be essential for the unambiguous assignment of all proton and carbon signals in the molecule, confirming the precise substitution pattern on the quinoline (B57606) ring.

While some vendors indicate the availability of NMR data upon request, it is not publicly disseminated. bldpharm.com Without experimental spectra, a detailed analysis of the chemical environment of each nucleus remains speculative.

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Analysis

Predicted mass spectrometry data can be calculated, but experimental verification is necessary for confirmation.

Predicted Mass Spectrometry Data

| Adduct | m/z (Predicted) |

|---|---|

| [M+H]⁺ | 351.91350 |

| [M+Na]⁺ | 373.89544 |

| [M-H]⁻ | 349.89894 |

Data predicted by computational models; experimental data is not available.

Vibrational Spectroscopy Analysis: Infrared (IR) and Raman Studies

However, published and assigned experimental IR and Raman spectra for this compound are not found in scientific databases. The interpretation of such spectra would involve identifying the characteristic stretching and bending vibrations to confirm the presence of the key functional groups and to study any intermolecular interactions, such as hydrogen bonding, in the solid state.

Electronic Absorption (UV-Vis) and Fluorescence Spectroscopy Investigations in Solution

Electronic spectroscopy, encompassing UV-Visible absorption and fluorescence spectroscopy, is used to study the electronic transitions within a molecule. The quinoline ring system, with its extensive conjugation and heteroatomic substitution, is expected to exhibit distinct absorption and emission properties. These properties are often sensitive to solvent polarity and pH.

Despite the relevance of this technique, detailed studies on the UV-Vis absorption maxima (λmax) and molar absorptivity (ε), as well as any fluorescence emission spectra for this compound in various solvents, are not available in the scientific literature.

X-ray Crystallography for Solid-State Structure Determination and Conformational Analysis

Single-crystal X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. This analysis provides precise bond lengths, bond angles, and details of intermolecular interactions, such as hydrogen bonding and π-stacking, which govern the crystal packing.

There are no published crystal structures for this compound in crystallographic databases. Therefore, information regarding its solid-state conformation, crystal system, and packing arrangement is not known.

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)

Thermal analysis techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to characterize the material's thermal stability and phase transitions. TGA measures the change in mass as a function of temperature, indicating decomposition temperatures and the presence of solvates. DSC detects heat flow changes associated with events like melting, crystallization, and glass transitions.

Specific TGA and DSC data for this compound, including thermograms and key transition temperatures, are not reported in the available literature. Such data would be crucial for understanding the material's stability under thermal stress.

Coordination Chemistry and Metal Ion Interactions of 8 Hydroxy 7 Iodoquinoline 6 Sulfonic Acid

Ligand Design Principles and Bidentate Chelation Characteristics of the Quinoline (B57606) Moiety

The coordination capability of 8-Hydroxy-7-iodoquinoline-6-sulfonic acid is fundamentally rooted in the structure of its 8-hydroxyquinoline (B1678124) core. This moiety is a classic example of a bidentate chelating agent, capable of binding to a single metal ion through two separate donor atoms. scirp.org The primary donor sites are the nitrogen atom of the quinoline ring and the oxygen atom of the adjacent hydroxyl group. researchgate.net

Upon interaction with a metal ion, the phenolic proton of the hydroxyl group dissociates, allowing the negatively charged oxygen atom to form a strong coordinate bond. Simultaneously, the lone pair of electrons on the heterocyclic nitrogen atom forms a second coordinate bond. This dual binding action creates a highly stable five-membered chelate ring with the metal center. This structural arrangement is a hallmark of 8-hydroxyquinoline and its derivatives and is the principal reason for their widespread use as ligands. researchgate.net

The substituents on the quinoline ring—the iodo group at position 7 and the sulfonic acid group at position 6—play secondary but significant roles:

Iodo Group: The electron-withdrawing nature of the iodine atom can influence the electron density of the quinoline ring system, thereby modulating the basicity of the donor atoms and, consequently, the stability of the resulting metal complexes.

Sulfonic Acid Group (-SO₃H): This group is a key feature for enhancing the aqueous solubility of the ligand and its metal complexes. researchgate.net In most documented cases involving the analogous 5-sulfonic acid isomer (ferron), the sulfonate group does not participate directly in coordination with the metal ion. researchgate.net Its primary role is to render the molecule water-soluble, which is a significant advantage for applications in aqueous systems compared to the parent 8-hydroxyquinoline.

Investigation of Complexation Stoichiometry and Geometries with Various Metal Ions

While specific structural data for complexes of this compound are not widely reported, the stoichiometry and geometry can be inferred from its parent compound, 8-hydroxyquinoline (8HQ), and its more studied 5-sulfonic acid isomer. The stoichiometry is typically dependent on the charge and coordination number of the central metal ion. Common metal-to-ligand (M:L) ratios are 1:1, 1:2, and 1:3. scirp.org

Transition Metal Complexes

Transition metals, with their varied coordination numbers and geometries, form a diverse range of complexes with 8HQ derivatives. For divalent metal ions like Cu²⁺, Co²⁺, and Ni²⁺, 1:2 (M:L) complexes are common, typically resulting in an octahedral geometry where two water molecules or other solvent molecules occupy the remaining coordination sites. scirp.orgmedcraveonline.com In some cases, such as with Cu(II), a square-planar geometry can be adopted. scirp.org

For metals in a higher oxidation state or with a preference for higher coordination numbers, different structures can emerge. For instance, studies on the related 5-sulfonic acid isomer (ferron) have shown that oxovanadium(V) can form a 1:2 (M:L) complex. researchgate.net Uranyl ions (UO₂²⁺) have been shown to form a complex with ferron exhibiting a seven-coordinate pentagonal bipyramidal geometry. researchgate.net

Table 1: Representative Geometries of Metal Complexes with Related 8-Hydroxyquinoline Ligands This table presents data for the closely related 8-hydroxyquinoline (8HQ) and 8-hydroxy-7-iodoquinoline-5-sulfonic acid (ferron) to illustrate expected coordination behavior.

| Metal Ion | Ligand | Stoichiometry (M:L) | Geometry |

| Co(II) | 8-Hydroxyquinoline | 1:2 | Octahedral |

| Ni(II) | 8-Hydroxyquinoline | 1:2 | Octahedral |

| Cu(II) | 8-Hydroxyquinoline | 1:2 | Square-Planar |

| V(V) | 8-Hydroxy-7-iodoquinoline-5-sulfonic acid | 1:2 | Square-Pyramidal |

| Hg(II) | 8-Hydroxy-7-iodoquinoline-5-sulfonic acid | 1:1 (Adduct) | Distorted Square Planar |

Rare Earth Element Complexes

Rare Earth Elements (REEs) readily form complexes with 8-hydroxyquinoline and its derivatives. These complexes are of significant interest due to their luminescent properties. iaea.org Studies involving the extraction of trivalent REEs like Y(III), La(III), and Nd(III) with 8-hydroxyquinoline typically show the formation of neutral LnL₃ complexes. nih.gov Research on cerium(IV) with the 5-sulfonic acid isomer (ferron) also confirms complex formation, although detailed stability data remains scarce. iaea.org Given these precedents, this compound is expected to form stable complexes with REEs, likely with a 1:3 stoichiometry for trivalent ions, although the coordination sphere may be expanded by including water molecules.

Determination of Stability Constants and Thermodynamic Parameters of Metal Chelates

The stability of a metal chelate in solution is quantified by its stability constant (or formation constant), which describes the equilibrium between the free metal ion and ligand and the formed complex. These constants are crucial for understanding the ligand's affinity and selectivity for different metal ions. The determination is commonly performed using potentiometric or spectrophotometric titration methods. mcmaster.caresearchgate.net

For 8-hydroxyquinoline derivatives, the stability of their transition metal complexes often follows the Irving-Williams series: Mn²⁺ < Fe²⁺ < Co²⁺ < Ni²⁺ < Cu²⁺ > Zn²⁺. nist.gov While specific stability constants for the 6-sulfonic acid isomer are not available in the literature, data from the 5-sulfonic acid isomer and other derivatives provide a reliable benchmark.

Thermodynamic parameters such as the change in Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS) provide deeper insight into the complexation process. The Gibbs free energy, which can be calculated from the stability constant (ΔG = -RTlnβ), indicates the spontaneity of the complex formation. Studies on related systems have shown that the formation of metal complexes with 8HQ derivatives is generally a spontaneous and entropically favorable process. researchgate.net

Table 2: Representative Stability Constants (log β) for Metal Complexes with 8-Hydroxyquinoline-5-sulfonic acid Note: This data is for the 5-sulfonic acid isomer and serves as an estimate for the 6-sulfonic acid derivative.

| Metal Ion | log β₁ (1:1) | log β₂ (1:2) | Conditions |

| Cu(II) | 11.7 | 22.3 | 0.1 M KCl, 25 °C |

| Ni(II) | 9.9 | 18.8 | 0.1 M KCl, 25 °C |

| Co(II) | 9.1 | 17.2 | 0.1 M KCl, 25 °C |

| Zn(II) | 9.4 | 17.8 | 0.1 M KCl, 25 °C |

| Mn(II) | 7.4 | 13.5 | 0.1 M KCl, 25 °C |

Kinetic Studies of Metal-Ligand Complex Formation and Dissociation

Kinetic studies provide information on the speed at which metal-ligand complexes form and dissociate. This data is vital for applications where the rate of reaction is as important as the stability of the final product. Techniques such as stopped-flow spectrophotometry are often employed to monitor these fast reactions.

Research in this specific area for this compound is not documented. However, studies on the complex formation kinetics of other 8-hydroxyquinoline derivatives with metal ions like Rhodium and Ruthenium have been conducted. mdpi.com These investigations typically follow the change in UV-Vis absorbance over time as the ligand displaces solvent molecules from the metal's coordination sphere to form the final complex. The rate of complex formation is influenced by factors such as the nature of the metal ion, the solvent, pH, and the steric and electronic properties of the ligand. It is reasonable to assume that the bidentate chelation of this compound would proceed rapidly, as is typical for this class of ligands.

Electrochemistry of Metal Complexes Derived from this compound

The electrochemical properties of metal complexes are of great interest as they reveal how the ligand environment affects the redox potential of the central metal ion. Techniques like cyclic voltammetry are used to study the oxidation and reduction processes of the metal within the complex.

Chemical Reactivity, Reaction Mechanisms, and Transformation Pathways of 8 Hydroxy 7 Iodoquinoline 6 Sulfonic Acid

Acid-Base Equilibria and Protonation States in Aqueous and Non-Aqueous Solutions

The presence of both a strongly acidic sulfonic acid group and a basic quinoline (B57606) nitrogen atom within the same molecule suggests that 8-Hydroxy-7-iodoquinoline-6-sulfonic acid likely exists as a zwitterion in the solid state and in polar solvents. In this form, the proton from the sulfonic acid group migrates to the quinoline nitrogen. nih.govresearchgate.net This intramolecular acid-base interaction results in a quinolinium sulfonate structure.

The acid-base equilibria in aqueous solution can be described by the following stepwise dissociations:

Deprotonation of the Quinolinium Ion: The protonated quinoline nitrogen (the quinolinium ion) will be the first to deprotonate as the pH increases.

Deprotonation of the Hydroxyl Group: At higher pH values, the phenolic hydroxyl group will lose its proton.

Table 1: Predicted Protonation States of this compound at Different pH Ranges

| pH Range | Dominant Species |

| < 5 | Quinolinium ion (protonated nitrogen) |

| 5 - 10 | Zwitterionic form (deprotonated sulfonic acid, protonated nitrogen) |

| > 10 | Anionic form (deprotonated hydroxyl group) |

In non-aqueous solvents, the extent of ionization and the specific ionic forms present will depend on the solvent's polarity and its ability to stabilize charged species.

Reactivity of the Quinoline Nitrogen and Hydroxyl Group in Chemical Reactions

The quinoline nitrogen and the 8-hydroxyl group are key centers of reactivity, particularly in coordination chemistry. The nitrogen atom possesses a lone pair of electrons, making it a Lewis base capable of reacting with electrophiles and metal ions. The hydroxyl group, being phenolic, is weakly acidic and its oxygen atom is also a good coordinating site.

The proximity of the quinoline nitrogen and the 8-hydroxyl group allows this compound to act as a bidentate chelating agent for a wide variety of metal ions. This property is characteristic of 8-hydroxyquinoline (B1678124) and its derivatives. scispace.com The formation of stable five-membered chelate rings with metal ions is a driving force for these reactions.

Role of the Sulfonic Acid Moiety in Modulating Reactivity and Solubility

The sulfonic acid group (-SO₃H) is a strongly electron-withdrawing group and has a significant impact on the molecule's properties.

Increased Acidity: The electron-withdrawing nature of the sulfonic acid group increases the acidity of the phenolic hydroxyl group compared to unsubstituted 8-hydroxyquinoline.

Solubility: The sulfonic acid group is highly polar and capable of forming hydrogen bonds, which greatly enhances the water solubility of the compound. sigmaaldrich.com This is a common strategy used to solubilize organic molecules.

Deactivation of the Ring: As a meta-directing deactivating group, the sulfonic acid moiety reduces the electron density of the quinoline ring system, making it less susceptible to electrophilic attack.

Electrophilic and Nucleophilic Substitution Reactions on the Quinoline Ring

The reactivity of the quinoline ring towards electrophilic and nucleophilic substitution is influenced by the existing substituents.

Electrophilic Aromatic Substitution: The 8-hydroxyquinoline ring is generally activated towards electrophilic substitution, with the hydroxyl group directing incoming electrophiles to the ortho and para positions (positions 7 and 5). fordham.edu In this compound, the 7-position is already occupied by an iodine atom. The 6-position is occupied by the strongly deactivating sulfonic acid group. Therefore, any further electrophilic substitution would be expected to occur at the 5-position. However, the combined deactivating effect of the sulfonic acid group would make such reactions challenging. fordham.edu

Table 2: Directing Effects of Substituents on Electrophilic Aromatic Substitution

| Substituent | Position | Activating/Deactivating | Directing Effect |

| -OH | 8 | Activating | Ortho, Para (positions 7 and 5) |

| -I | 7 | Deactivating | Ortho, Para |

| -SO₃H | 6 | Deactivating | Meta (positions 5 and 8) |

Nucleophilic Aromatic Substitution: The quinoline ring is generally electron-deficient and can undergo nucleophilic aromatic substitution, particularly at positions activated by electron-withdrawing groups. However, there is limited specific information available on nucleophilic substitution reactions for this compound. In some substituted quinolines, a chloro group can be displaced by nucleophiles. mdpi.com It is conceivable that under harsh conditions, the iodo or even the sulfonate group could be displaced by strong nucleophiles.

Oxidative and Reductive Transformations of the Compound

Information regarding specific oxidative and reductive transformations of this compound is not extensively reported. However, general reactions of the functional groups can be considered.

Oxidation: The phenolic hydroxyl group is susceptible to oxidation, which can lead to the formation of quinone-type structures, especially in the presence of strong oxidizing agents. The quinoline ring itself is relatively stable to oxidation.

Reduction: The quinoline ring can be reduced under certain conditions, for example, by catalytic hydrogenation, to yield tetrahydroquinoline derivatives. The iodo-substituent could potentially be removed by reductive dehalogenation.

Investigation of Reaction Mechanisms and Intermediates in Chemical Transformations

Detailed mechanistic studies and the characterization of reaction intermediates for this compound are not well-documented. However, analogies can be drawn from related systems.

For electrophilic substitution, the mechanism would likely proceed through the formation of a sigma complex (arenium ion intermediate), where the electrophile attacks the electron-rich position of the quinoline ring. Theoretical studies on the electrophilic aromatic substitution of 8-hydroxyquinoline suggest that the stability of the intermediate carbocation determines the site of substitution. researchgate.netresearchgate.net

In chelation reactions, the mechanism involves the stepwise coordination of the metal ion with the quinoline nitrogen and the deprotonated hydroxyl oxygen to form the stable chelate ring.

Derivatives and Analogues of 8 Hydroxy 7 Iodoquinoline 6 Sulfonic Acid: Synthesis and Structure Reactivity Relationships

Rational Design and Synthesis of Novel Quinoline-Based Scaffolds and Analogues

The rational design of novel quinoline-based scaffolds derived from 8-hydroxy-7-iodoquinoline-6-sulfonic acid is a key strategy for developing compounds with tailored properties. This approach involves the strategic modification of the parent molecule to enhance its biological activity, selectivity, and pharmacokinetic profile. The inherent functionalities of this compound—a phenolic hydroxyl group, an iodine atom, and a sulfonic acid moiety—offer multiple points for diversification.

The synthesis of novel analogues often begins with the modification of the sulfonic acid group. For instance, conversion of the sulfonic acid to a sulfonyl chloride creates a versatile intermediate. This sulfonyl chloride can then be reacted with a variety of amines, anilines, or other nucleophiles to generate a library of sulfonamide derivatives. This approach has been successfully employed for the synthesis of novel 8-hydroxy-7-iodoquinoline-5-sulfonamide derivatives, a regioisomeric series of the title compound. researchgate.net The reaction of 8-hydroxy-7-iodoquinoline-5-sulfonyl chloride with different secondary amines, aromatic amines, and even hydrazine, has yielded a diverse set of compounds with potential antimicrobial activities. researchgate.net

Another rational design strategy involves the hybridization of the 8-hydroxyquinoline (B1678124) core with other biologically active pharmacophores. This can lead to synergistic effects and multi-target activity. For example, the Mannich reaction has been used to introduce aminomethyl groups at the C-7 position of 8-hydroxyquinolines, creating derivatives with potent and selective anticancer activity. nih.gov

The following table provides a representative overview of rationally designed quinoline-based analogues and the synthetic strategies employed.

| Derivative Class | Synthetic Strategy | Rationale | Reference |

| Sulfonamides | Conversion to sulfonyl chloride followed by reaction with amines. | Introduction of diverse substituents to modulate solubility and biological activity. | researchgate.net |

| Mannich Bases | Reaction with formaldehyde (B43269) and a secondary amine. | Introduction of basic side chains to enhance biological targeting. | nih.gov |

| Hybrid Molecules | Coupling with other bioactive molecules (e.g., ciprofloxacin). | Creation of multi-target agents with enhanced efficacy. | nih.gov |

Strategies for Chemical Modification at the Hydroxyl, Iodo, and Sulfonic Acid Positions

The chemical versatility of this compound lies in its three distinct functional groups, each amenable to specific modifications.

Hydroxyl Group Modification:

The phenolic hydroxyl group at the C-8 position is a prime site for modification. It can undergo O-alkylation or O-acylation to produce ethers and esters, respectively. These modifications can alter the compound's lipophilicity, membrane permeability, and metabolic stability. For instance, alkylation with various alkyl halides in the presence of a base can yield a series of 8-alkoxyquinolines. Protection of the hydroxyl group is also a common strategy in multi-step syntheses to prevent unwanted side reactions. rroij.com

Iodo Group Modification:

The iodine atom at the C-7 position offers a handle for various cross-coupling reactions. Palladium-catalyzed reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings can be employed to introduce new carbon-carbon and carbon-heteroatom bonds. This allows for the synthesis of a wide array of derivatives with diverse substituents at this position, significantly expanding the chemical space.

Sulfonic Acid Group Modification:

The sulfonic acid group at the C-6 position can be converted into a more reactive sulfonyl chloride. This is typically achieved by treatment with a chlorinating agent like thionyl chloride or chlorosulfonic acid. researchgate.net The resulting sulfonyl chloride is a key intermediate that can be readily reacted with a wide range of nucleophiles, including amines, alcohols, and phenols, to generate sulfonamides, sulfonate esters, and other derivatives. researchgate.netresearchgate.net This functionalization is crucial for modulating the acidity and solubility of the parent compound and for introducing new pharmacophoric groups.

The table below summarizes the key chemical modifications for each functional group.

| Functional Group | Modification Strategy | Resulting Derivative |

| 8-Hydroxyl | O-Alkylation / O-Acylation | Ethers / Esters |

| 7-Iodo | Palladium-catalyzed cross-coupling | Aryl, alkyl, or alkynyl substituted derivatives |

| 6-Sulfonic Acid | Conversion to sulfonyl chloride, followed by nucleophilic substitution | Sulfonamides, Sulfonate esters |

Preparation of Conjugates, Pro-compounds, and Polymeric Derivatives

To enhance the therapeutic potential of this compound, the preparation of its conjugates, pro-compounds, and polymeric derivatives represents a promising avenue.

Conjugates:

Bioconjugation involves linking the quinoline (B57606) scaffold to other molecules, such as peptides, antibodies, or other small-molecule drugs, to improve targeting, reduce toxicity, or achieve synergistic effects. For instance, the sulfonic acid or hydroxyl group could be activated and coupled to an amino group of a biomolecule using standard peptide coupling reagents. researchgate.net

Pro-compounds:

Prodrug strategies can be employed to improve the pharmacokinetic properties of this compound. nih.govresearchgate.net The hydroxyl group can be esterified with a promoiety that is cleaved in vivo to release the active drug. Similarly, the sulfonic acid group could be masked as a sulfonate ester that is hydrolyzed by specific enzymes at the target site. nih.govresearchgate.net This approach can enhance oral bioavailability and reduce off-target effects.

Polymeric Derivatives:

Incorporating this compound into a polymer backbone can lead to materials with novel properties, such as sustained release formulations or functional coatings. The hydroxyl or a suitably modified sulfonic acid group could be used as a point of attachment for polymerization. For example, electrospun fibrous materials have been created by incorporating 8-hydroxyquinoline-5-sulfonic acid into a poly(vinyl alcohol)/chitosan matrix, demonstrating the feasibility of creating such polymeric systems. nih.gov

Elucidation of Structure-Reactivity and Structure-Property Relationships for Analogues

The systematic modification of the this compound scaffold allows for the elucidation of structure-activity relationships (SAR) and structure-property relationships (SPR). These studies are crucial for understanding how chemical structure influences biological activity and physicochemical properties.

For 8-hydroxyquinoline derivatives, it is well-established that metal chelation plays a significant role in their biological activity. rroij.com The arrangement of the hydroxyl group and the quinoline nitrogen creates a bidentate chelation site for metal ions. Modifications at the C-5 and C-7 positions can significantly influence the electronic properties of the quinoline ring and, consequently, the metal-chelating ability and biological activity. rroij.com

Quantitative structure-activity relationship (QSAR) studies can be employed to correlate the physicochemical properties of the analogues with their biological activity. nih.gov Descriptors such as lipophilicity (logP), electronic parameters (Hammett constants), and steric factors can be used to build predictive models. For example, in a series of 8-hydroxyquinoline-2-carboxanilides, antiviral activity was found to be linearly dependent on lipophilicity and positively influenced by electron-withdrawing substituents on the anilide ring. nih.gov

The following table outlines key structural features and their potential impact on reactivity and properties.

| Structural Modification | Potential Impact on Reactivity/Property | Rationale |

| Substitution at C-5 and C-7 | Altered electronic properties and metal chelation | Influence on the electron density of the quinoline ring system. |

| Modification of the 8-hydroxyl group | Changes in lipophilicity and hydrogen bonding capacity | Affects solubility, membrane permeability, and receptor interactions. |

| Derivatization of the 6-sulfonic acid group | Modified acidity, solubility, and steric bulk | Introduction of different functional groups can tune physicochemical properties. |

Development of Novel Synthetic Routes to Substituted Analogues

The development of novel and efficient synthetic routes is paramount for accessing a diverse range of substituted analogues of this compound. While direct synthesis of this specific isomer can be challenging, routes to related quinoline sulfonic acids can be adapted.

One common approach to introduce a sulfonic acid group is through direct sulfonation of the quinoline ring. However, this often leads to a mixture of isomers. A more controlled approach involves the synthesis of the quinoline core with the desired substitution pattern already in place.

For instance, the Skraup synthesis, a classic method for quinoline synthesis, can be adapted by using appropriately substituted anilines and glycerol (B35011). rroij.com The Friedländer annulation, which involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, also offers a versatile route to substituted quinolines. rroij.com

Modern synthetic methodologies, such as transition metal-catalyzed cross-coupling reactions, provide powerful tools for the late-stage functionalization of the quinoline scaffold. As mentioned earlier, the iodo group at the C-7 position is an excellent handle for introducing a wide variety of substituents via Suzuki, Sonogashira, or Heck couplings.

A general synthetic strategy for preparing substituted 8-hydroxyquinoline sulfonamides involves the initial synthesis of 8-hydroxyquinoline, followed by sulfonation and chlorination to yield the sulfonyl chloride intermediate. This key intermediate can then be reacted with a diverse library of amines to generate the final products. researchgate.netresearchgate.net

Advanced Analytical Methodologies and Research Applications of 8 Hydroxy 7 Iodoquinoline 6 Sulfonic Acid

Development of Spectrophotometric and Fluorometric Methods for Analyte Detection

Spectrophotometry and fluorometry are two of the most common analytical techniques that rely on the interaction of light with a chemical species. For compounds like 8-hydroxyquinoline (B1678124) derivatives, these methods are often based on their ability to form stable, colored, or fluorescent complexes with metal ions.

Research specifically detailing the spectrophotometric or fluorometric determination using 8-hydroxy-7-iodoquinoline-6-sulfonic acid is not prevalent in publicly accessible literature. However, the extensive studies on its 5-sulfonic acid isomer, Ferron, provide a clear blueprint for how such methods would be developed.

Spectrophotometric Applications:

The primary spectrophotometric application of the closely related 8-hydroxy-7-iodoquinoline-5-sulfonic acid is for the quantitative determination of ferric iron (Fe(III)). sigmaaldrich.comavantorsciences.comfishersci.comacs.org The reaction between Ferron and Fe(III) forms a stable, colored complex, and the intensity of this color, measured by a UV-Visible spectrophotometer, is directly proportional to the concentration of iron in the sample. This method is noted for its specificity and reliability. acs.orgresearchgate.net The formation of complexes with other metal ions like gallium(III) has also been studied spectrophotometrically. acs.org A proposed method for the determination of other halogenated 8-hydroxyquinoline derivatives involves a reaction with 4-aminoantipyrine (B1666024) in the presence of an alkaline oxidizing agent, which produces a red dye with an absorption maximum around 500 nm.

Fluorometric Applications:

Fluorometric methods offer the potential for higher sensitivity compared to spectrophotometry. The fluorescence of metal chelates with 8-hydroxyquinoline derivatives is a well-established phenomenon. A comprehensive study on 8-hydroxyquinoline-5-sulfonic acid (HQS) , the non-iodinated analog, investigated its fluorescence properties when complexed with 78 different metal species. uci.edu It was found that 42 of these metal complexes exhibited fluorescence, many of them intensely. uci.edu The study revealed that cadmium forms the most fluorescent complex in a purely aqueous solution, and the optimal pH for fluorescence generally lies between 5 and 8. uci.edu Furthermore, the fluorescence intensity for many metal complexes could be significantly enhanced by using surfactants or a water:dimethylformamide solvent mixture. uci.edu

The research on these analogs suggests that this compound would likely form fluorescent chelates with various metal ions, which could be exploited for developing sensitive analytical methods.

| Parameter | 8-hydroxyquinoline-5-sulfonic acid (HQS) Metal Complexes uci.edu |

| Technique | Spectrofluorometry |

| Analytes | 42 different metal ions |

| Most Fluorescent Chelate | Cadmium (in aqueous solution) |

| Optimal pH Range | 5 - 8 |

| Enhancement | Surfactants (e.g., CTMA), Water:DMF solvent |

Electrochemical Sensing Platforms and Voltammetric Techniques for Quantitative Analysis

Electrochemical methods provide a powerful alternative for the analysis of electroactive compounds, offering high sensitivity, rapid analysis times, and the potential for miniaturization. Voltammetric techniques, which measure the current response to a varying potential, are particularly well-suited for quantitative analysis.

While there are no specific studies dedicated to the electrochemical sensing of This compound , the electrochemical behavior of its 5-sulfonic acid isomer (Ferron) and other quinoline (B57606) derivatives has been investigated, primarily in the context of determining metal ions through complexation.

The principle often involves the formation of a complex between the quinoline derivative and a target metal ion. This complex is then electrochemically reduced or oxidized at an electrode surface. The resulting current peak is proportional to the concentration of the metal-ligand complex, and thus to the concentration of the metal ion.

For instance, a voltammetric method for the determination of iron(III) was developed using a static mercury drop electrode. researchgate.net In this study, supporting electrolytes like sodium citrate (B86180) or oxalic acid were used to form a complex with Fe(III), which then produced a distinct peak in the voltammogram. researchgate.net Another advanced approach, Square Wave Adsorptive Cathodic Stripping Voltammetry (SW-AdCSV), has been used for the ultra-trace detection of iron by forming a complex with a different ligand, 1-(2-piridylazo)-2-naphthol (PAN), which is then adsorbed onto the electrode surface before the measurement, significantly enhancing sensitivity. nih.gov These studies demonstrate the utility of voltammetry for metal ion analysis, a primary application area for a chelating agent like this compound.

A key advantage of voltammetry is the ability to modify the working electrode to improve sensitivity and selectivity. Research has shown that modifying electrodes with various materials can lead to significantly lower detection limits. researchgate.net

| Technique | Analyte | Electrode System | Key Findings |

| Square Wave Voltammetry researchgate.net | Iron(III) | Static Mercury Drop Electrode (SMDE) | Linear response range from 1.0 x 10⁻⁶ to 1.2 x 10⁻⁴ mol L⁻¹ in sodium citrate buffer. |

| SW-AdCSV nih.gov | Iron(III) | Glassy Carbon Electrode (GCE) with Antimony-Bismuth Film | On-site determination of iron in water samples with high accuracy. |

| Adsorptive Cathodic Stripping Voltammetry nih.gov | Dissolved Iron | Hanging Mercury Drop Electrode | Achieved a very low detection limit of 5 pM in seawater samples. |

Chromatographic Separation Techniques for Compound Analysis and Purification

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. The mixture is dissolved in a fluid called the "mobile phase," which carries it through a structure holding another material called the "stationary phase." The various constituents of the mixture travel at different speeds, causing them to separate.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone of analytical chemistry, used to separate, identify, and quantify components in a mixture. It is highly applicable to compounds like this compound due to its polarity and low volatility.

Direct HPLC methods for the 6-sulfonic acid isomer are not detailed in the literature. However, methods for the parent compound, 8-hydroxyquinoline, and its 5-sulfonic acid isomer are available and instructive. For instance, 8-hydroxyquinoline can be analyzed on a mixed-mode Primesep 100 column, which offers enhanced retention compared to standard C18 columns due to ionic interactions. sielc.com A simple mobile phase of water, acetonitrile (B52724), and sulfuric acid is used, with UV detection at 200 nm. sielc.com

Another method for 8-hydroxyquinoline uses a Primesep 200 column with a mobile phase of 30% acetonitrile and 0.1% phosphoric acid, detecting at 250 nm. sielc.com This demonstrates that high efficiency and symmetrical peak shapes can be achieved for this class of compounds. The purity of commercial 8-hydroxy-7-iodoquinoline-5-sulfonic acid is often confirmed by HPLC, indicating that established methods exist for this specific isomer.

| Parameter | Method for 8-Hydroxyquinoline sielc.com |

| Column | Primesep 200 (4.6 x 150 mm, 5 µm) |

| Mobile Phase | 30% Acetonitrile with 0.1% Phosphoric Acid |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 250 nm |

| Key Feature | Mixed-mode separation provides enhanced retention and peak symmetry for the basic quinoline structure. |

Gas Chromatography (GC) Considerations

Gas chromatography is a technique used to separate and analyze compounds that can be vaporized without decomposition. For a compound like this compound, direct analysis by GC is generally not feasible. The sulfonic acid group (-SO₃H) and the hydroxyl group (-OH) make the molecule highly polar and non-volatile. Furthermore, the high temperatures required for GC analysis would likely cause the compound to decompose rather than vaporize.

To analyze such a compound by GC, a chemical derivatization step would be necessary. This process would convert the polar -OH and -SO₃H groups into less polar, more volatile functional groups (e.g., through silylation or esterification). While GC-MS methods have been developed for the simpler, non-sulfonated parent compound quinoline, these are not directly applicable to its sulfonic acid derivatives without extensive sample preparation. For example, a method for determining quinoline in textiles used toluene (B28343) extraction followed by direct GC-MS analysis, which is possible due to the volatility of quinoline itself.

Capillary Electrophoresis (CE)

Capillary electrophoresis is a high-resolution separation technique that utilizes an electric field to separate ions based on their size and charge. It is particularly well-suited for analyzing charged, polar compounds like sulfonic acids, offering advantages such as high efficiency, short analysis times, and low consumption of samples and reagents. nih.gov

Specific CE methods for This compound are not described in the literature, but the technique is highly applicable. CE has been widely used for impurity profiling and analysis of a vast range of pharmaceutical compounds, including those with structures similar to quinoline derivatives. nih.gov The separation is based on the differential migration of analytes in a buffer-filled capillary under the influence of an electric field. The presence of the negatively charged sulfonate group and the ionizable phenolic and quinoline nitrogen groups would allow for effective separation using various CE modes, such as Capillary Zone Electrophoresis (CZE).

For example, CE has been used to analyze glycans labeled with a fluorescent tag, 8-aminonaphthalene-1,3,6-trisulfonic acid (ANTS) , which is also a sulfonic acid derivative. nih.gov This demonstrates the compatibility of sulfonic acid compounds with CE analysis platforms.

| CE Technique | Typical Analytes | Principle of Separation |

| Capillary Zone Electrophoresis (CZE) | Small ions, charged molecules | Separation based on differences in the charge-to-size ratio of the analytes in a buffered electrolyte. |

| Micellar Electrokinetic Chromatography (MEKC) | Neutral and charged molecules | Separation is achieved using a surfactant (micelles) in the buffer, which acts as a pseudo-stationary phase. |

Microextraction Techniques Coupled with Spectroscopic or Chromatographic Detection

Microextraction techniques are a subset of sample preparation methods that use very small amounts of solvent or a solid sorbent to isolate and preconcentrate analytes from a sample matrix. These techniques are valued for being environmentally friendly, cost-effective, and for their ability to improve the detection limits of subsequent analytical methods.

While no studies have been published on the use of microextraction for This compound , the principles can be applied. Given its structure, solid-phase microextraction (SPME) would be a promising approach. In SPME, a fiber coated with a suitable sorbent material is exposed to the sample. The analytes partition from the sample matrix onto the fiber coating. The fiber is then transferred to the injection port of a chromatograph for analysis.

Recent research has explored novel fiber coatings for enhanced selectivity. For example, a quinoline-bridged covalent organic framework (N-QTTI) was developed as an SPME coating for the ultrasensitive determination of phthalate (B1215562) esters in water samples, followed by GC-MS analysis. nih.gov This study highlights how quinoline-based materials can be used as effective sorbents. For a polar, charged compound like this compound, an SPME fiber with a polar or ion-exchange coating would likely be effective for extraction from aqueous samples prior to analysis by HPLC or CE.

Application as a Chemical Reagent in Laboratory Detection and Titration Processes

This compound, while a specific isomer with limited dedicated research, belongs to a class of compounds, the 8-hydroxyquinolines, that are well-regarded for their chelating properties. These compounds are known to form stable, often colored, complexes with a variety of metal ions. This characteristic underpins their use as reagents in analytical chemistry for both qualitative detection and quantitative determination through methods such as spectrophotometry and complexometric titrations.

While extensive research on the 6-sulfonic acid isomer is not widely available, the foundational principles of its parent compounds suggest its potential utility. The presence of the hydroxyl and quinoline nitrogen groups creates a bidentate chelation site, and the addition of the iodo and sulfonic acid groups modifies the compound's solubility, stability, and the spectral properties of its metal complexes.

For instance, the closely related isomer, 8-hydroxy-7-iodo-5-quinolinesulfonic acid, commonly known as "ferron," is a well-established reagent for the spectrophotometric determination of iron(III) ions. sigmaaldrich.com It forms a stable, colored complex with Fe(III), allowing for its quantification at low concentrations. It is plausible that this compound could exhibit similar chromogenic behavior with various metal ions, making it a candidate for further investigation as an analytical reagent.

Table 1: Potential Metal Ion Interactions with 8-Hydroxyquinoline Derivatives

| Metal Ion | Potential for Complexation | Likely Color of Complex | Analytical Technique |

| Iron (Fe³⁺) | High | Greenish-blue | Spectrophotometry |

| Copper (Cu²⁺) | High | Yellow-green | Spectrophotometry, Titration |

| Aluminum (Al³⁺) | High | Yellow | Fluorimetry, Spectrophotometry |

| Zinc (Zn²⁺) | Moderate | Colorless (UV absorption) | Spectrophotometry (indirect) |

| Magnesium (Mg²⁺) | Moderate | Colorless (UV absorption) | Spectrophotometry (indirect) |

This table is illustrative and based on the known reactivity of the 8-hydroxyquinoline scaffold. Specific results for the 6-sulfonic acid isomer would require experimental verification.

In the context of titration, this compound could potentially serve as a metal-ion indicator. The endpoint of a titration would be signaled by a distinct color change as the reagent is either complexed with or displaced from the metal ion being analyzed. The sharpness of this color change would be a critical factor in its efficacy as an indicator.

Advanced Purification Techniques for Laboratory-Scale Production

The purity of a chemical reagent is paramount for its reliable application in analytical procedures. For this compound, achieving a high degree of purity is essential to ensure accurate and reproducible results. While specific, advanced purification protocols for this particular isomer are not extensively documented in publicly available literature, general techniques applicable to similar aromatic sulfonic acids can be considered.

One of the primary challenges in the purification of such compounds is the removal of starting materials, side-products from the sulfonation and iodination reactions, and other isomeric impurities.

Recrystallization: This is a fundamental and widely used technique for the purification of solid organic compounds. The choice of solvent is critical. An ideal solvent would dissolve the this compound sparingly at room temperature but readily at an elevated temperature. Given the polar nature of the sulfonic acid and hydroxyl groups, polar solvents such as water, ethanol, or acetic acid, or mixtures thereof, would be logical starting points for developing a recrystallization protocol. The process involves dissolving the crude product in a minimum amount of hot solvent, followed by slow cooling to allow for the formation of well-defined crystals of the pure compound, leaving impurities behind in the mother liquor.

A patent for the purification of the parent compound, 8-hydroxyquinoline, describes a method involving dissolution in a chlorinated solvent like dichloromethane (B109758) or chloroform, followed by cooling, filtration, and concentration. While this is for a non-sulfonated precursor, it highlights the principle of using differential solubility for purification.

Chromatographic Methods: For achieving very high purity or for separating closely related isomers, chromatographic techniques are indispensable.

Column Chromatography: This technique separates compounds based on their differential adsorption onto a stationary phase (e.g., silica (B1680970) gel or alumina) and their solubility in a mobile phase. For a polar compound like this compound, a polar stationary phase and a mixture of polar organic solvents for the mobile phase would likely be employed.

High-Performance Liquid Chromatography (HPLC): HPLC offers a significant improvement in resolution and speed over traditional column chromatography. Reverse-phase HPLC, using a nonpolar stationary phase and a polar mobile phase (e.g., a water-acetonitrile or water-methanol gradient), is a powerful tool for the analysis and purification of polar aromatic compounds. Preparative HPLC can be used to isolate highly pure fractions of the target compound.

Solvent Extraction: This method can be utilized to remove impurities with different solubility characteristics. By partitioning the crude product between two immiscible solvents, impurities can be selectively drawn into one phase, leaving the desired compound in the other. The pH of the aqueous phase can be adjusted to manipulate the solubility of the sulfonic acid, aiding in the separation process.

Table 2: Overview of Purification Techniques for this compound

| Purification Technique | Principle | Advantages | Potential Challenges |

| Recrystallization | Differential solubility at varying temperatures. | Simple, cost-effective, can handle large quantities. | Finding a suitable solvent system, potential for co-crystallization of impurities. |

| Column Chromatography | Differential adsorption on a stationary phase. | Good for separating compounds with different polarities. | Can be time-consuming, requires larger volumes of solvent. |

| HPLC | High-resolution separation based on partitioning between phases. | High purity achievable, good for analytical and preparative scale. | More expensive equipment, limited sample capacity for preparative scale. |

| Solvent Extraction | Differential solubility in immiscible solvents. | Good for removing specific types of impurities. | Can be labor-intensive, may require large solvent volumes. |

The successful purification of this compound on a laboratory scale would likely involve a combination of these techniques, for example, an initial purification by recrystallization followed by a final polishing step using preparative HPLC to achieve the desired analytical-grade purity.

Theoretical and Computational Investigations of 8 Hydroxy 7 Iodoquinoline 6 Sulfonic Acid

Quantum Chemical Calculations for Electronic Structure, Reactivity, and Acidity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the electronic structure of 8-Hydroxy-7-iodoquinoline-6-sulfonic acid. These calculations provide a detailed picture of the electron distribution within the molecule, which is fundamental to its reactivity and acidity.

The geometry of the molecule is first optimized to find its most stable three-dimensional arrangement. DFT methods, such as B3LYP with a suitable basis set like 6-311++G(d,p), have been shown to provide optimized geometries for 8-hydroxyquinoline (B1678124) and its derivatives that are in good agreement with experimental X-ray crystallography data. cdnsciencepub.com For this compound, the presence of the bulky iodine atom at the 7-position and the sulfonic acid group at the 6-position will influence the planarity of the quinoline (B57606) ring system.

The electronic properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for predicting reactivity. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability; a smaller gap suggests higher reactivity. For quinoline derivatives, DFT calculations have been used to determine these properties and how they are affected by different substituents. rsc.orgnih.gov The electron-withdrawing nature of both the iodine atom and the sulfonic acid group is expected to lower the energy of the LUMO, potentially making the molecule a good electron acceptor.

The acidity of the molecule, particularly the pKa values of the hydroxyl and sulfonic acid groups, can also be predicted using computational methods. The sulfonic acid group is a strong acid and will be deprotonated over a wide pH range. The acidity of the phenolic hydroxyl group is also influenced by the substituents. Theoretical studies on substituted 8-hydroxyquinolines have shown that electron-withdrawing groups tend to increase the acidity of the hydroxyl group. tandfonline.com

Table 1: Predicted Electronic Properties of 8-Hydroxyquinoline Derivatives (Illustrative) Note: This table is illustrative and based on general findings for substituted quinolines. Specific values for this compound would require dedicated calculations.

| Property | 8-Hydroxyquinoline (Parent) | This compound (Expected Trend) |

| HOMO Energy | ~ -6.0 eV | Lower |

| LUMO Energy | ~ -1.5 eV | Significantly Lower |

| HOMO-LUMO Gap | ~ 4.5 eV | Smaller |

| Dipole Moment | ~ 2.5 D | Higher |

| pKa (Phenolic OH) | ~ 9.8 | Lower (more acidic) |

Molecular Dynamics Simulations of Intermolecular Interactions and Solution Behavior

Molecular dynamics (MD) simulations are a powerful tool for studying the dynamic behavior of molecules in solution, providing insights into intermolecular interactions and solvation processes. arxiv.org For this compound, MD simulations can model how the molecule interacts with water or other solvent molecules.

In an aqueous environment, the sulfonic acid group, being ionized, will form strong hydrogen bonds with surrounding water molecules. The hydroxyl group and the nitrogen atom of the quinoline ring can also act as hydrogen bond donors and acceptors, respectively. researchgate.net MD simulations can track the formation and breaking of these hydrogen bonds over time, revealing the structure of the solvation shell around the molecule.

Furthermore, MD simulations can be used to study the aggregation behavior of this compound molecules in solution. Due to the planar aromatic ring system, π-π stacking interactions between molecules are possible. These interactions, along with hydrogen bonding, can lead to the formation of dimers or larger aggregates. The simulations can provide information on the preferred orientation of the molecules within these aggregates and the energetics of their formation.

The insights from MD simulations are crucial for understanding the behavior of the compound in biological systems, where interactions with water and biomolecules are paramount.

Prediction of Spectroscopic Signatures and Vibrational Modes

Computational methods are highly effective in predicting the spectroscopic signatures of molecules, which can aid in their experimental identification and characterization. DFT calculations can be used to compute the vibrational frequencies that correspond to infrared (IR) and Raman spectra.

For 8-hydroxyquinoline and its derivatives, DFT calculations have been successfully used to assign the vibrational modes observed in experimental spectra. nih.govresearchgate.netresearchgate.net The calculated vibrational frequencies for this compound would show characteristic bands for the functional groups present. For instance, the O-H stretching vibration of the hydroxyl group, the S=O and S-O stretching vibrations of the sulfonic acid group, and the C-I stretching vibration would all appear at distinct regions of the IR spectrum. The substitution pattern on the quinoline ring will also influence the frequencies of the ring's vibrational modes.

Time-dependent DFT (TD-DFT) is the method of choice for predicting electronic absorption spectra (UV-Vis). mdpi.comnih.gov These calculations can determine the wavelengths of maximum absorption (λmax) and the corresponding electronic transitions. For this compound, the π-π* transitions within the quinoline ring system are expected to be the most prominent. The substituents will cause a shift in these absorption bands compared to the parent 8-hydroxyquinoline. TD-DFT calculations can also provide insights into the nature of the excited states of the molecule. acs.org

Table 2: Predicted Characteristic Vibrational Frequencies for this compound (Illustrative) Note: These are approximate ranges based on known data for similar functional groups.

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| O-H stretch (phenolic) | 3200-3600 |

| C-H stretch (aromatic) | 3000-3100 |

| S=O stretch (sulfonic acid) | 1340-1350 (asymmetric), 1150-1165 (symmetric) |

| C=C/C=N stretch (ring) | 1400-1600 |

| S-O stretch (sulfonic acid) | 1030-1070 |

| C-I stretch | 500-600 |

Computational Modeling of Metal Chelation and Complex Stability Parameters

A hallmark of 8-hydroxyquinoline and its derivatives is their ability to act as chelating agents for a wide variety of metal ions. tandfonline.comscispace.com The nitrogen atom of the pyridine (B92270) ring and the oxygen atom of the deprotonated hydroxyl group form a stable five-membered ring with a metal ion. Computational modeling, particularly with DFT, is extensively used to study these metal complexes.

The electronic structure of the metal complexes can also be investigated to understand the nature of the metal-ligand bonding. Natural Bond Orbital (NBO) analysis can be used to quantify the charge transfer between the ligand and the metal. Furthermore, TD-DFT calculations can predict the UV-Vis spectra of the metal complexes, which are often different from that of the free ligand, explaining the use of such compounds as colorimetric reagents. acs.org

Rational Design of Derivatives and Analogues through In-Silico Approaches

Computational chemistry plays a pivotal role in the rational design of new molecules with desired properties. Starting from the scaffold of this compound, in-silico methods can be used to design and screen a virtual library of derivatives with potentially enhanced activities for specific applications.

For example, if the goal is to design a derivative with improved metal-chelating properties, different substituents can be computationally added to the quinoline ring, and their effect on the binding energy with a target metal ion can be calculated. rsc.org This allows for the pre-selection of the most promising candidates for synthesis and experimental testing, saving time and resources.

Quantitative Structure-Activity Relationship (QSAR) studies are another powerful in-silico approach. By building a statistical model that correlates the structural or physicochemical properties of a series of compounds with their biological activity, it is possible to predict the activity of new, untested derivatives. tandfonline.com For instance, a QSAR model could be developed to predict the antifungal activity of derivatives of this compound based on calculated molecular descriptors such as lipophilicity (logP), electronic parameters, and steric factors. The design of novel 8-hydroxyquinoline-5-(N-substituted)-sulfonamides has been guided by such computational insights. researchgate.net

Conformational Analysis and Tautomeric Equilibria Studies

The flexibility and potential for tautomerism in this compound can be thoroughly investigated using computational methods. The molecule can exist in different conformations due to the rotation of the sulfonic acid group and the hydroxyl group. Computational potential energy surface scans can identify the most stable conformers and the energy barriers between them.

Tautomerism is another important aspect to consider. 8-hydroxyquinolines can exist in equilibrium between the enol form (with the hydroxyl group) and the keto form (a zwitterionic structure where the proton has transferred from the oxygen to the nitrogen atom). researchgate.netresearchgate.net DFT calculations can be used to determine the relative energies of these tautomers and thus predict which form is more stable in the gas phase and in different solvents. For the parent 8-hydroxyquinoline, the enol form is generally found to be more stable. researchgate.net The presence of the iodo and sulfonic acid substituents in this compound may influence this equilibrium. Understanding the tautomeric preferences is crucial as the different tautomers can exhibit distinct chemical and biological properties.

Biochemical Research Probes and Molecular Interactions of 8 Hydroxy 7 Iodoquinoline 6 Sulfonic Acid

Exploration as Fluorescent Labels and Probes in Biochemical Assays

There is currently no available scientific literature detailing the exploration or application of 8-Hydroxy-7-iodoquinoline-6-sulfonic acid as a fluorescent label or probe in biochemical assays. The fluorescent properties of this specific isomer have not been characterized in published research.

Studies of Interactions with Specific Biomolecules (e.g., enzymes, receptors, transport proteins)

No dedicated studies on the interactions of this compound with specific biomolecules such as enzymes, receptors, or transport proteins have been identified in the existing scientific literature. Research has been conducted on other quinoline (B57606) derivatives, but these findings cannot be directly attributed to the 6-sulfonic acid isomer.

Investigation of its Role in Metal Ion Modulation in Model Biochemical Systems

While the structurally similar compound 8-Hydroxy-7-iodo-5-quinolinesulfonic acid is known for its ability to form stable complexes with various metal ions and its use in their detection, there is a lack of published research specifically investigating the role of this compound in metal ion modulation within model biochemical systems. chemimpex.com

Applications in Biofortification Research as an Organic Iodine Source (Excluding Animal/Human Clinical Trials)

There are no available research studies on the application of this compound in biofortification research as an organic iodine source. In contrast, extensive research has been conducted on 8-Hydroxy-7-iodo-5-quinolinesulfonic acid for this purpose. Studies on potato and kale have demonstrated that the 5-sulfonic acid isomer can be used to increase the iodine content of crops. mdpi.comnih.govresearchgate.net For instance, in a pot experiment with potatoes, biofortification with 8-Hydroxy-7-iodo-5-quinolinesulfonic acid significantly increased the iodine content in the tubers. mdpi.com Similarly, research on kale showed that this related compound was bioavailable and well-absorbed in rat models. nih.gov However, these findings are specific to the 5-sulfonic acid isomer and cannot be extrapolated to this compound.

Table 1: Iodine Content in Potato Tubers after Biofortification with Different Iodine Sources (Note: This data is for the related compound 8-Hydroxy-7-iodo-5-quinolinesulfonic acid and is provided for context on the type of research in this field. No such data exists for this compound.)

| Treatment Group | Iodine Content (µg·kg⁻¹ dry weight) |

|---|---|

| Control | 24.96 |

| Potassium Iodate (KIO₃) | 1400.15 |

| 8-Hydroxy-7-iodo-5-quinolinesulfonic acid | 693.65 |

| 5-Chloro-7-iodo-8-quinolinol | 502.79 |

Source: mdpi.com

Elucidation of Molecular Mechanisms in Biological Model Systems (Excluding Clinical Efficacy)

No published studies were found that elucidate the molecular mechanisms of this compound in any biological model systems. The metabolic pathways and cellular effects of this specific compound remain uninvestigated in the scientific literature.

Supramolecular Chemistry and Material Science Research Involving 8 Hydroxy 7 Iodoquinoline 6 Sulfonic Acid

Co-crystallization Strategies and Solid-State Engineering for Novel Forms

Co-crystallization is a technique in crystal engineering used to design and synthesize new crystalline solids, known as co-crystals, which consist of two or more different molecules in a stoichiometric ratio within the same crystal lattice. This strategy is widely employed to modify the physicochemical properties of solid materials, such as solubility, stability, and melting point, without altering the chemical structure of the constituent molecules. Solid-state engineering, a broader field, involves the design and control of the arrangement of molecules in a crystal to achieve desired material properties.

A thorough search of scientific databases and chemical literature yielded no specific studies on the co-crystallization or solid-state engineering of 8-Hydroxy-7-iodoquinoline-6-sulfonic acid. Research in this area appears to be focused on its isomer, 8-hydroxy-7-iodoquinoline-5-sulfonic acid, which has been used as a coformer in the synthesis of co-crystals with other active pharmaceutical ingredients.

Design and Assembly of Supramolecular Frameworks and Self-Assembled Systems

The design and assembly of supramolecular frameworks involve the spontaneous organization of molecules into well-defined, stable, and ordered structures through non-covalent interactions such as hydrogen bonding, π-π stacking, and electrostatic forces. These self-assembled systems, which include coordination polymers and metal-organic frameworks (MOFs), are of great interest for their potential applications in gas storage, catalysis, and sensing. The functional groups present in this compound, namely the hydroxyl, sulfonic acid, and quinoline (B57606) nitrogen, suggest its potential as a ligand for the construction of such frameworks.

However, there is currently no available research in the public domain that describes the use of this compound in the design and assembly of supramolecular frameworks or self-assembled systems.

Integration into Hybrid Materials and Nanostructures for Advanced Applications

Hybrid materials are composites that integrate organic and inorganic components at the molecular or nanoscale level, often resulting in materials with enhanced or novel properties. Nanostructures are materials with at least one dimension in the nanometer scale. The incorporation of specific organic molecules like this compound into hybrid materials or onto nanostructures could potentially lead to advanced applications due to the molecule's chelating and functional properties.

Detailed searches for the integration of this compound into such systems have not returned any specific research findings. The potential for this compound to be used in the creation of hybrid materials and nanostructures remains unexplored in the current scientific literature.

Investigation of Host-Guest Interactions and Inclusion Chemistry

Host-guest chemistry is a branch of supramolecular chemistry that studies the formation of complexes between a "host" molecule, which possesses a cavity, and a "guest" molecule that fits within it. These interactions are highly specific and are fundamental to processes like molecular recognition and encapsulation. Inclusion chemistry, a subset of host-guest chemistry, focuses on the formation of inclusion compounds where one chemical compound (the "host") forms a cavity in which molecules of a second "guest" compound are located.

There are no published studies investigating the host-guest interactions or inclusion chemistry of this compound. The molecular structure of this compound suggests it could potentially act as a guest in various host systems, but this has not been experimentally verified.

Applications in Advanced Materials Development (e.g., chemosensors, optical materials, not medical devices)

The development of advanced materials, such as chemosensors and optical materials, often relies on the unique electronic and photophysical properties of organic molecules. Chemosensors are molecules designed to detect and signal the presence of specific chemical species, while optical materials are used to control and manipulate light. The quinoline moiety in this compound is a known fluorophore, suggesting potential for applications in these areas.

Despite its potential, a review of the available literature indicates that this compound has not been the subject of research for applications in chemosensors or optical materials. The focus of related research has been on its 5-sulfonic acid isomer for applications such as the spectrophotometric determination of metal ions.

Catalytic Applications of 8 Hydroxy 7 Iodoquinoline 6 Sulfonic Acid in Organic Synthesis

Evaluation as an Acid Catalyst in Various Organic Transformations

The sulfonic acid moiety in 8-hydroxy-7-iodoquinoline-6-sulfonic acid imparts strong Brønsted acidity, making it a potential acid catalyst for a variety of organic transformations. While specific studies on the catalytic activity of this particular compound are not extensively documented, the performance of other sulfonic acid-based catalysts provides a framework for its potential applications. These catalysts are known to be effective in reactions such as esterification, acetalization, and multicomponent reactions.